

Ferrostatin-1: A Technical Guide to Solubility and Stability

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Compound of Interest

Compound Name: Lipid peroxidation inhibitor 1

Cat. No.: B1662701

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Introduction

Ferrostatin-1 (Fer-1) is a potent and selective inhibitor of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation.^{[1][2][3][4]} As a synthetic antioxidant, Fer-1 acts as a radical-trapping agent that prevents damage to membrane lipids, thereby inhibiting ferroptotic cell death.^{[3][5][6]} Its efficacy in various disease models, including those for Huntington's disease, periventricular leukomalacia, and kidney dysfunction, has made it a critical tool for researchers in drug discovery and development.^{[1][3]} This technical guide provides an in-depth overview of the solubility and stability of Ferrostatin-1, presenting key data, experimental protocols, and relevant biological pathways to aid researchers in its effective use.

Core Properties of Ferrostatin-1

Property	Value
IUPAC Name	Ethyl 3-amino-4-(cyclohexylamino)benzoate
Synonyms	Fer-1
CAS Number	347174-05-4
Molecular Formula	C ₁₅ H ₂₂ N ₂ O ₂
Molecular Weight	262.35 g/mol
Appearance	Solid powder

Solubility Profile

Ferrostatin-1 is highly soluble in organic solvents but sparingly soluble in aqueous buffers.^[7] For biological experiments requiring aqueous solutions, it is recommended to first dissolve the compound in an organic solvent like DMSO and then dilute it with the aqueous buffer of choice.^[7]

Table 1: Quantitative Solubility of Ferrostatin-1

Solvent	Concentration	Notes
DMSO	≥149 mg/mL	Some sources report up to 237.5 mg/mL.[4][8] Sonication is recommended to aid dissolution.[8]
125 mg/mL (476.46 mM)	Ultrasonic assistance may be needed.[9]	
100 mg/mL	Widely cited value.[1][10]	
55 mg/mL (209.64 mM)	Fresh, moisture-free DMSO is recommended as absorbed moisture can reduce solubility.[2]	
20 mg/mL	A conservative, frequently cited value.[5]	
Ethanol	≥99.6 mg/mL	Ultrasonic assistance is recommended.[4]
100 mg/mL	A commonly reported solubility.[1][10]	
26.2 mg/mL (99.87 mM)	Sonication is recommended.[8]	
~10 mg/mL		
Dimethylformamide (DMF)	~30 mg/mL	
Aqueous Buffers (e.g., PBS)	Sparingly soluble	For maximum solubility, first dissolve in DMF and then dilute with the aqueous buffer.[7]
DMF:PBS (1:4, pH 7.2)	~0.2 mg/mL	Achieved by first dissolving in DMF, then diluting.[7]

Stability and Storage

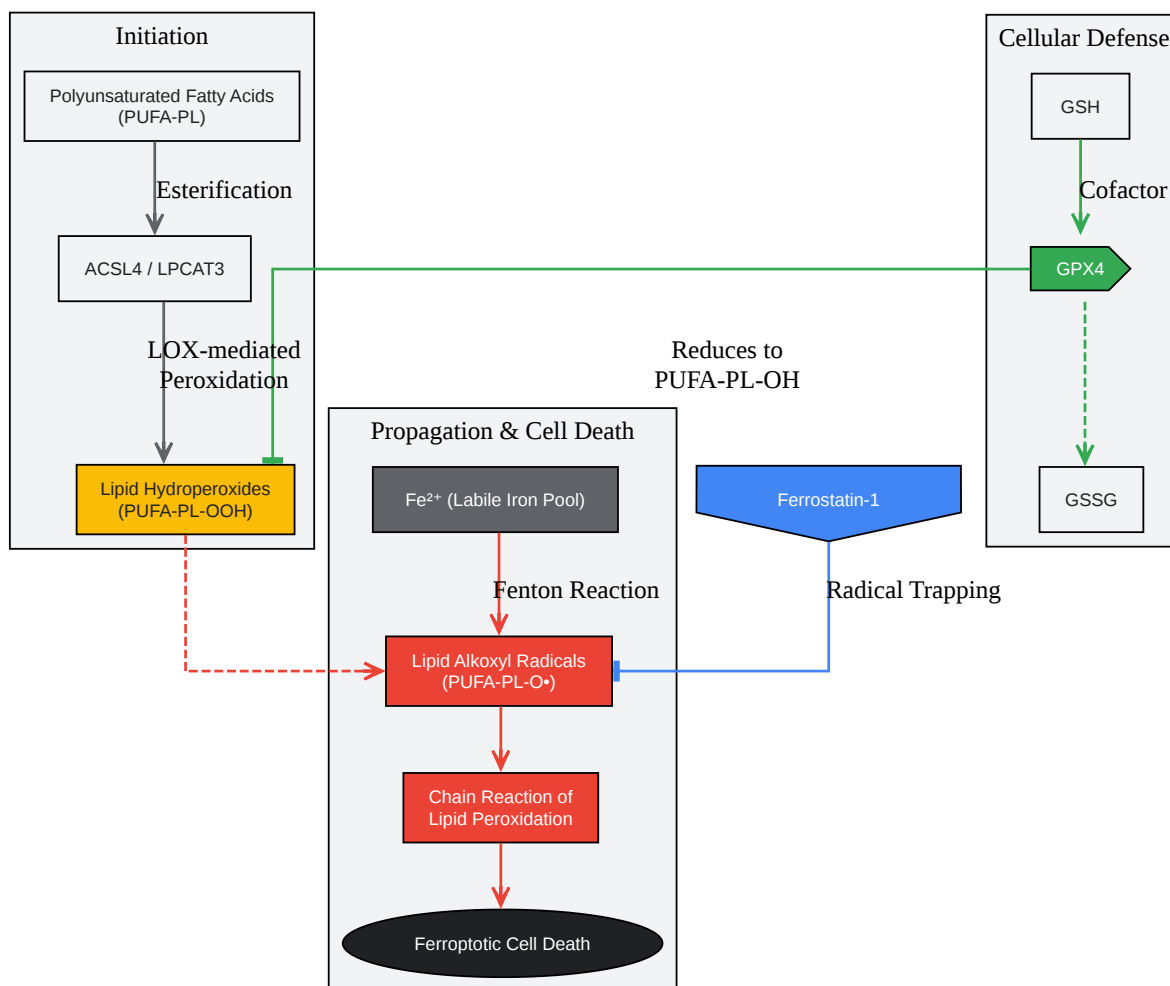
Proper storage is crucial to maintain the potency of Ferrostatin-1. As a lyophilized powder, it is stable for extended periods at ambient or refrigerated temperatures. Once in solution, however, its stability decreases, and specific storage conditions are required.

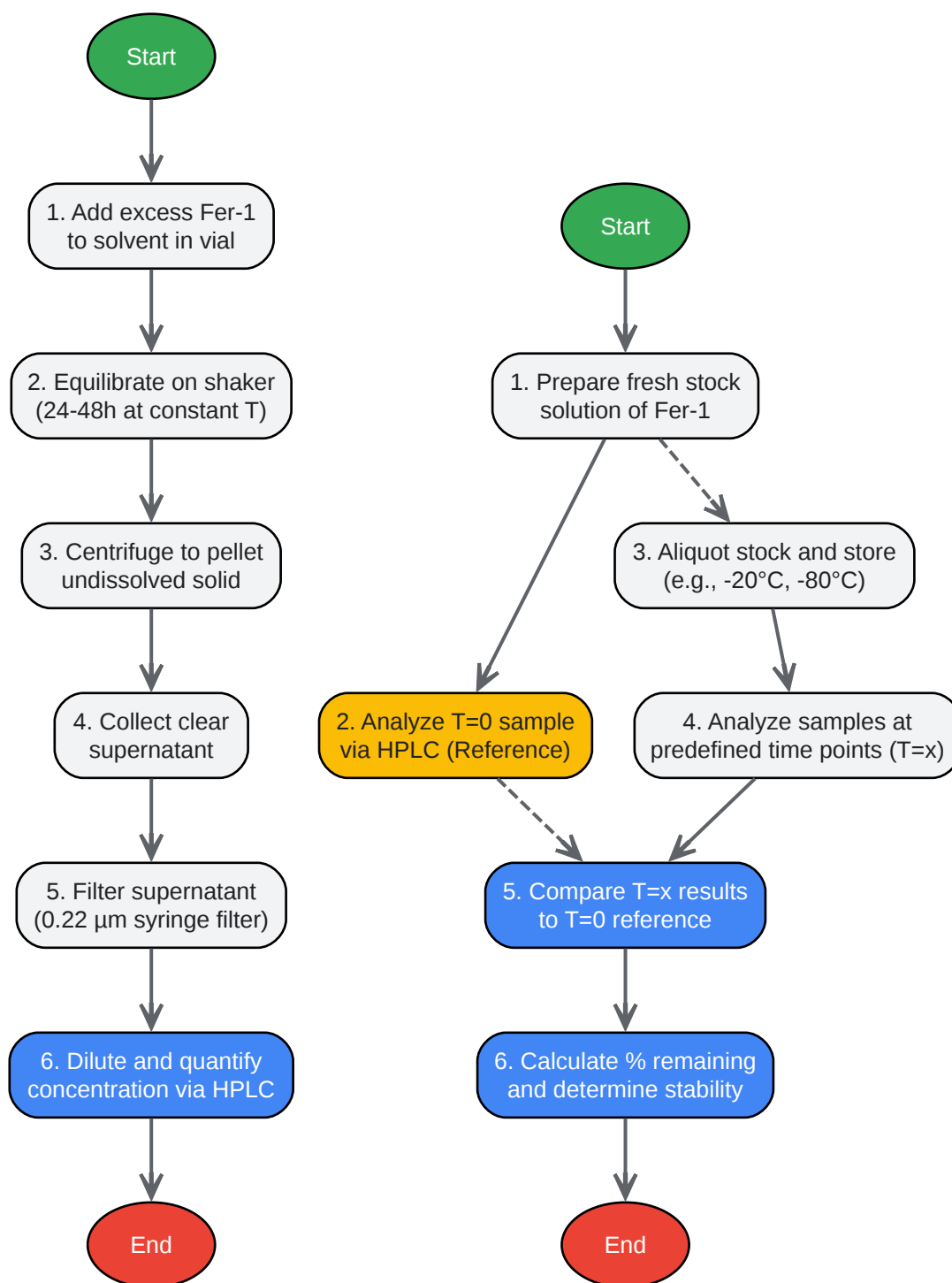
Table 2: Stability and Recommended Storage of Ferrostatin-1

Form	Storage Temperature	Duration	Notes
Lyophilized Powder	Ambient Temperature	Up to 24 months	Must be kept desiccated.[1]
-20°C	Up to 3 years	Protect from light.[2][5][8]	
In Solvent (e.g., DMSO)	-80°C	Up to 1 year	Aliquot to avoid repeated freeze-thaw cycles.[2][8]
-20°C	Up to 1 month	Use within this period to prevent loss of potency.[1][2] Protect from light.[11]	
Aqueous Solution	Not Recommended	Not more than one day	Aqueous solutions should be prepared fresh for use.[7]

Mechanism of Action in Ferroptosis

Ferrostatin-1 inhibits ferroptosis by acting as a radical-trapping antioxidant within the lipid membrane.[2][5] The ferroptosis cascade is initiated by the accumulation of lipid reactive oxygen species (ROS), often due to the inactivation of the enzyme Glutathione Peroxidase 4 (GPX4).[12][13] Fer-1 effectively scavenges initiating alkoxyl radicals generated from lipid hydroperoxides by ferrous iron, thereby breaking the chain reaction of lipid peroxidation and preventing cell death.[12][13]





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